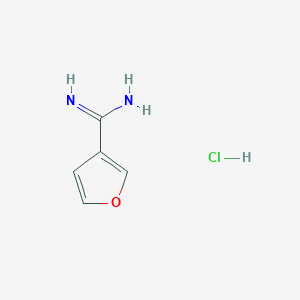
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride
説明
The compound "4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride" is a chemical entity that appears to be related to various sulfur-containing heterocyclic compounds. These types of compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss related sulfur-containing compounds and their synthesis, which may offer insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of sulfur-containing heterocycles can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, utilizing methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation . This method highlights the importance of radical intermediates in the synthesis of sulfonyl-containing compounds. Similarly, arylsulfonyl chlorides have been used in visible-light photocatalyzed cross-coupling reactions with heterocycles like thiophenes, indicating that sulfonyl chlorides are versatile reagents for the synthesis of heterobiaryls .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds can significantly influence their reactivity and physical properties. For example, the oxidation state of the sulfur atom can lead to different electronic properties, as seen in the iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-substituted ligands . These variations can affect the spin-crossover behavior and crystallographic phase changes of the complexes, suggesting that the molecular structure of "4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride" would also play a crucial role in its chemical behavior.
Chemical Reactions Analysis
The reactivity of sulfur-containing compounds can be diverse. The photocatalyzed synthesis of heterobiaryls using arylsulfonyl chlorides demonstrates the ability of these compounds to participate in C-H arylation reactions with high regioselectivity . Additionally, the use of ionic liquids such as 1-sulfopyridinium chloride for catalyzing tandem Knoevenagel–Michael reactions showcases the potential of sulfur-containing compounds in facilitating various organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. The presence of different sulfur functional groups, such as sulfonyl, can impact the stability, solubility, and reactivity of these compounds. Arylsulfonyl chlorides, for example, are described as inexpensive, environmentally benign, and stable towards temperature, moisture, and air, which are advantageous properties for their use in synthesis . The iron(II) complexes study also indicates that the oxidation state of sulfur can affect the magnetic properties of a compound .
科学的研究の応用
Synthesis and Reactivity
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride is involved in various chemical reactions and synthesis processes. For instance, a study detailed the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene through a [2,3] sigmatropic rearrangement of related methylsulfinyl and methylsulfonyl compounds, showcasing the chemical's reactivity and potential in creating complex molecular structures (Christov & Ivanov, 2004). Additionally, the oxidation of methylsulfanyl compounds to methylsulfinyl and methylsulfonyl derivatives, as mentioned in the study of iron(II) complexes, further demonstrates the compound's utility in chemical transformations (Cook et al., 2015).
Role in Crystallography and Material Science
The compound also finds importance in crystallography and material science. Studies have reported its role in the phase changes and spin-crossover phenomena of certain iron(II) complexes, indicating its utility in understanding and manipulating material properties at the molecular level (Cook et al., 2015). Furthermore, its inclusion in the crystal structure analysis of various organic compounds, as shown in the analysis of thiophene derivatives, highlights its significance in determining molecular configurations and interactions (Nagaraju et al., 2018).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, the compound is used in the synthesis of biologically active heterocycles, as seen in the study of 1,2,4-triazole derivatives (El-Sayed, 2006). Moreover, it plays a role in the preparation of anticancer agents, where its derivatives have been synthesized and studied for their cytotoxic effects on various cancer cell lines (Farah et al., 2011).
Photocatalysis
The compound is also relevant in photocatalysis, particularly in the synthesis of heterobiaryls. A study showcased the visible-light photocatalyzed synthesis of 2-aryl N-methylpyrroles, furans, and thiophenes using arylsulfonyl chlorides, underlining the compound's role in harnessing light energy to facilitate chemical reactions (Natarajan et al., 2016).
特性
IUPAC Name |
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S3/c1-15-9-11-3-2-7(12-9)6-4-8(16-5-6)17(10,13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKBDXYKYHVSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CSC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377837 | |
| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |
CAS RN |
874841-65-3 | |
| Record name | 4-(2-methylsulfanylpyrimidin-4-yl)thiophene-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874841-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)




![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)


![2-(5-Chlorobenzo[b]thiophen-3-yl)acetonitrile](/img/structure/B1303493.png)


![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)